5-Hydroxy-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid
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Overview
Description
5-Hydroxy-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a nitrophenyl group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid typically involves multiple steps. One common method includes the reaction of 5-hydroxybenzoic acid with 4-nitrobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thioacetic acid to introduce the methylsulfanyl group. The final step involves the acetylation of the amino group using acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-oxo-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid.
Reduction: Formation of 5-hydroxy-2-[[2-[(4-aminophenyl)methylsulfanyl]acetyl]amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxy and methylsulfanyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-[[2-[(4-aminophenyl)methylsulfanyl]acetyl]amino]benzoic acid
- 5-Hydroxy-2-[[2-[(4-nitrophenyl)acetyl]amino]benzoic acid
- 5-Hydroxy-2-[[2-[(4-nitrophenyl)methylthio]acetyl]amino]benzoic acid
Uniqueness
5-Hydroxy-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid is unique due to the presence of both the nitrophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-hydroxy-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c19-12-5-6-14(13(7-12)16(21)22)17-15(20)9-25-8-10-1-3-11(4-2-10)18(23)24/h1-7,19H,8-9H2,(H,17,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYRHMYPUBDWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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